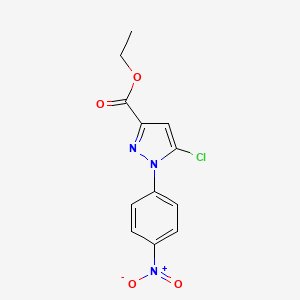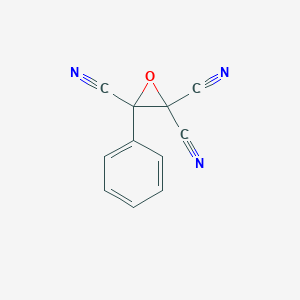
3-Phenyloxirane-2,2,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyloxirane-2,2,3-tricarbonitrile is a chemical compound with the molecular formula C11H5N3O It is characterized by the presence of a phenyl group attached to an oxirane ring, which is further substituted with three cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxirane-2,2,3-tricarbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the oxirane and cyano groups. One common method involves the reaction of phenylacetylene with malononitrile in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for achieving high throughput and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyloxirane-2,2,3-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxirane derivatives, amines, and other functionalized compounds. These products can have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
3-Phenyloxirane-2,2,3-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials
Mecanismo De Acción
The mechanism of action of 3-Phenyloxirane-2,2,3-tricarbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The cyano groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound. These properties make it a versatile reagent in organic synthesis and a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Phenyloxirane-2,2,3-tricarbonitrile include:
- Benzene-1,2,4,5-tetracarbonitrile
- Benzene-1,2,4-tricarbonitrile
- Benzene-1,3,5-tricarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is the presence of the oxirane ring, which imparts unique reactivity and potential for diverse chemical transformations. The combination of the phenyl group and the oxirane ring with multiple cyano groups makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
3041-51-8 |
|---|---|
Fórmula molecular |
C11H5N3O |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
3-phenyloxirane-2,2,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N3O/c12-6-10(7-13)11(8-14,15-10)9-4-2-1-3-5-9/h1-5H |
Clave InChI |
XTFKXUBRIIEBCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(O2)(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
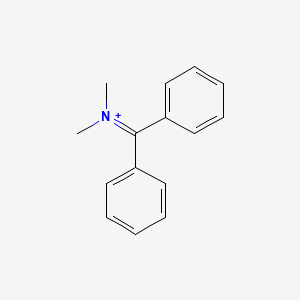
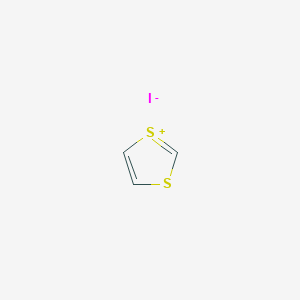
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
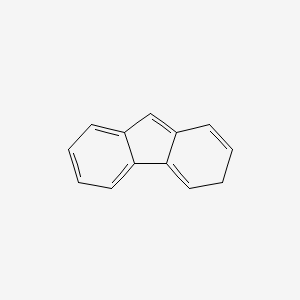
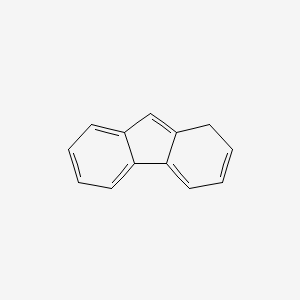
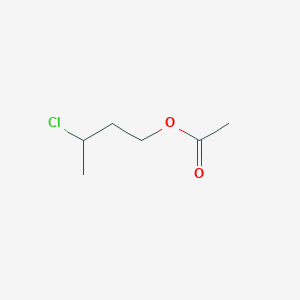
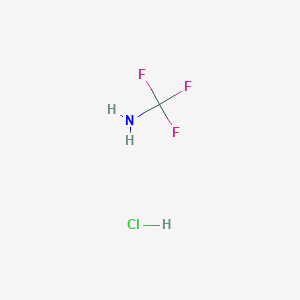
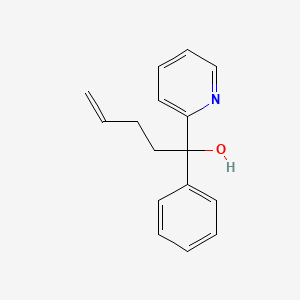
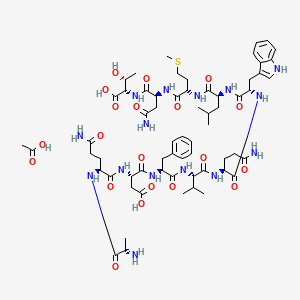
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
